4,5-Dibromophthalonitrile
Overview
Description
4,5-Dibromophthalonitrile is a chemical compound with the molecular formula C8H2Br2N2 . It is a yellowish, crystalline solid that is soluble in organic solvents such as acetone and toluene but insoluble in water. It belongs to the family of halogenated phthalonitrile compounds and is primarily used in the manufacturing of flame-retardant materials.
Synthesis Analysis
4,5-Dibromophthalonitrile can be synthesized through multiple methods, including the reaction of phthalic anhydride with elemental bromine in the presence of a solvent or through an addition reaction between phthalodinitrile and bromine.Molecular Structure Analysis
The molecular structure of 4,5-Dibromophthalonitrile is represented by the InChI code1S/C8H2Br2N2/c9-7-1-5 (3-11)6 (4-12)2-8 (7)10/h1-2H
. This compound exhibits structural isomerism, with two geometric isomers referred to as the cis- and trans-isomers. Physical And Chemical Properties Analysis
4,5-Dibromophthalonitrile has a molecular weight of 285.93 . It has a melting point of approximately 124-126 degrees Celsius and a boiling point of around 421-422 degrees Celsius. It has a density of 2.3 g/cm3 at room temperature and is stable under normal conditions.Scientific Research Applications
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Scientific Field: Chemical Engineering & Applied Chemistry
- Application : The compound 4,5-Dibromophthalonitrile is used in the synthesis of non-commercially available phthalonitriles and their pathway to novel boron subphthalocyanines .
- Method of Application : The synthesis involves the incorporation of brominated and iodinated phthalonitriles into boron subphthalocyanines . This work outlines the synthesis of 4-bromophthalonitrile, 4,5-dibromophthalonitrile, 4,5-diiodophthalonitrile, and 3-methylphthalonitrile and the pathway to their subsequent boron subphthalocyanines .
- Results or Outcomes : The result of this synthesis is the creation of boron subphthalocyanines, which have potential use as organic photovoltaics .
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Scientific Field: Organic Chemistry
- Application : 4,5-Dibromophthalonitrile is used as a key intermediate in the synthesis of octaacetylene phthalocyanine .
- Method of Application : The synthesis involves the introduction of the tert-butyldimethylsilyl-protected acetylene moieties via a Sonogashira cross-coupling . This provides the desired phthalonitrile precursor that, after cyclization, yields the protected octaacetylene phthalocyanine .
- Results or Outcomes : The result of this synthesis is the creation of protected octaacetylene phthalocyanine .
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Scientific Field: Materials Science
- Application : 4,5-Dibromophthalonitrile is used in the development of materials with unique optical properties .
- Method of Application : The compound is incorporated into materials that exhibit bathochromic shift and transmittance in the ultraviolet region of radiation .
- Results or Outcomes : The materials developed using 4,5-Dibromophthalonitrile have shown a shift in magnetic susceptibility and a laser emission wavelength of 405 nm . The nature of the population can be optimized for a desired application .
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Scientific Field: Nonlinear Optics
- Application : 4,5-Dibromophthalonitrile is used in the development of materials for nonlinear optics .
- Method of Application : The compound is incorporated into complexes that exhibit bathochromic shift and transmittance in the ultraviolet region of radiation .
- Results or Outcomes : The materials developed using 4,5-Dibromophthalonitrile have shown to have a shift in magnetic susceptibility and a laser emission wavelength of 405 nm . The nature of the population can be optimized for a desired application .
Safety And Hazards
properties
IUPAC Name |
4,5-dibromobenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFFZICBNFSEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571531 | |
Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromophthalonitrile | |
CAS RN |
86938-64-9 | |
Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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